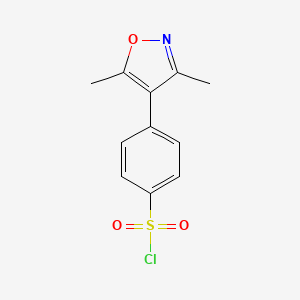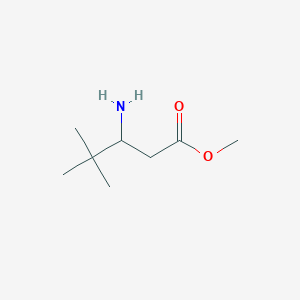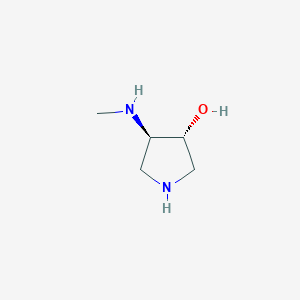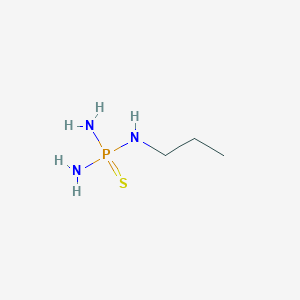
1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The 1,2,3-triazole moiety is often seen in experimental drug candidates and approved drugs due to its unique properties, inert nature, and ability to mimic amide bonds . .
Mode of Action
The mode of action of 1,2,3-triazoles generally involves interactions with biological targets, but the specifics depend on the exact structure of the compound and the target itself
Biochemical Pathways
1,2,3-triazoles can be involved in a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
The pharmacokinetic properties of 1,2,3-triazoles can vary widely depending on their specific structures
Result of Action
The results of the action of 1,2,3-triazoles can range from therapeutic effects in the case of drugs to various biological effects in the case of experimental compounds
Action Environment
The action, efficacy, and stability of 1,2,3-triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds
Biochemical Analysis
Biochemical Properties
1-cinnamyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between this compound and these enzymes can lead to altered metabolic pathways and drug interactions . Additionally, this compound may bind to other biomolecules, such as nucleic acids, affecting their stability and function.
Cellular Effects
This compound has been shown to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been reported to modulate the activity of kinases, which are key regulators of cell signaling pathways . By affecting these pathways, this compound can alter cell proliferation, differentiation, and apoptosis. Furthermore, this compound may influence the expression of specific genes, leading to changes in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to enzymes, inhibiting or activating their activity. For instance, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, this compound can interact with nucleic acids, affecting their stability and function. These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can be stable under certain conditions but may degrade over time, leading to reduced efficacy . Additionally, long-term exposure to this compound may result in cumulative effects on cellular function, such as altered gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, it may cause toxic or adverse effects, such as liver toxicity and altered metabolic pathways . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit cytochrome P450 enzymes, leading to altered drug metabolism and changes in metabolite levels . Additionally, this compound may affect other metabolic pathways, such as those involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, triazole derivatives have been reported to bind to plasma proteins, affecting their distribution and bioavailability. Additionally, the transport of this compound across cell membranes can be mediated by specific transporters, influencing its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, triazole derivatives have been reported to localize to the nucleus, where they can interact with nucleic acids and influence gene expression. Additionally, this compound may localize to other organelles, such as mitochondria, affecting their function and metabolic activity.
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)11-9-15(14-13-11)8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H,16,17)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYKGAZERGCEME-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![cyclohexanamine;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B1465859.png)
![2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1465864.png)



![Pyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1465870.png)


